1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
Overview
Description
1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a cycloheptane ring and a carboxylic acid functional group
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of the target organisms or inhibit essential biochemical pathways within these organisms.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is likely to have good bioavailability .
Result of Action
The compound exhibits potent antileishmanial activity, with an IC50 value of 0.018, which is significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . Additionally, the compound shows inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known for their antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties
Cellular Effects
Pyrazole derivatives have been shown to have inhibitory effects on certain strains of fungi and bacteria . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity This could potentially impact the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with cycloheptanone derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)pyrazole-4-carboxylic acid
- 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivatives .
Uniqueness
1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-10-6-8-11(9-7-10)18-13-5-3-1-2-4-12(13)14(17-18)15(19)20/h6-9H,1-5H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXQZYAWDBLXFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(N=C2C(=O)O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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